2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane
Overview
Description
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane is a spirocyclic compound characterized by its unique structure, which includes an oxetane ring fused with a diazaspiro nonane system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of formic acid and oxidative cyclization agents such as Oxone® .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxetane-fused benzimidazoles.
Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to ring-opened products.
Substitution: The compound can participate in substitution reactions, particularly at the benzhydryl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
Major products formed from these reactions include ring-fused benzimidazoles and other spirocyclic derivatives .
Scientific Research Applications
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate enzyme activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For example, it has been shown to bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in cancer cell lines . This binding enhances the reduction of benzimidazolequinone substrates, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic oxetane with similar structural features.
2-oxa-7-azaspiro[3.5]nonane: A closely related compound with a slightly different ring size.
Uniqueness
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of the benzhydryl group, which imparts distinct chemical and biological properties .
Biological Activity
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, also known by its CAS number 1263268-96-7, features a complex spiro structure that may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables and relevant research findings.
- Molecular Formula : C24H30N2O3
- Molecular Weight : 394.51 g/mol
- CAS Number : 1263268-96-7
Biological Activity Overview
Research on this compound has indicated several potential biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of diazaspiro compounds exhibit significant antitumor properties. For instance, compounds related to diazaspiro structures have shown promise in inhibiting KRAS G12C mutations, which are prevalent in various cancers. A study reported a potent compound derived from diazaspiro frameworks that displayed dose-dependent antitumor effects in xenograft mouse models .
- Inhibition of Protein Synthesis : Similar compounds have been noted for their ability to inhibit protein synthesis in vivo, which could be a mechanism through which they exert their biological effects .
- Potential Neuroprotective Effects : Some studies suggest that spiro compounds may have neuroprotective properties, although specific data on this compound is limited.
Antitumor Efficacy
A recent study explored the efficacy of a series of compounds based on the diazaspiro framework against KRAS G12C mutations. The lead compound demonstrated high metabolic stability and significant antitumor activity in preclinical models. Here are some findings:
The mechanism by which these compounds exert their effects often involves interaction with specific protein targets or pathways critical for cancer cell proliferation. For example, the covalent binding to mutated KRAS proteins suggests a targeted approach to cancer therapy.
Discussion
The biological activity of this compound appears promising, particularly concerning its antitumor potential and possible neuroprotective effects. However, further studies are necessary to elucidate the precise mechanisms and therapeutic applications.
Properties
IUPAC Name |
2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)21-14-19(15-21)13-20-11-12-22-19/h1-10,18,20H,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPRSKPPZBWITE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CN1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728584 | |
Record name | 2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179337-03-1 | |
Record name | 2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.